molecular formula C10H16ClN B13434426 Ortetamine-d3 Hydrochloride

Ortetamine-d3 Hydrochloride

Cat. No.: B13434426
M. Wt: 188.71 g/mol
InChI Key: PIJNEJGPRPNSAE-NIIDSAIPSA-N
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Description

Ortetamine-d3 Hydrochloride, also known as 2-methylamphetamine-d3 hydrochloride, is a deuterated form of ortetamine. Ortetamine is a stimulant drug belonging to the amphetamine class. It is structurally similar to methamphetamine and is known for its psychoactive properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ortetamine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the ortetamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Ortetamine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ortetamine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of amphetamines.

    Biology: Employed in studies investigating the effects of amphetamines on biological systems, including neurotransmitter release and receptor binding.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of amphetamines in the human body.

    Industry: Applied in the development of new drugs and therapeutic agents targeting neurological disorders.

Mechanism of Action

Ortetamine-d3 Hydrochloride exerts its effects by acting on the central nervous system. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the postsynaptic receptors, resulting in increased alertness, focus, and energy levels. The compound also affects the release of serotonin, contributing to its psychoactive properties.

Comparison with Similar Compounds

Ortetamine-d3 Hydrochloride is similar to other amphetamine derivatives such as:

    Methamphetamine: Known for its potent stimulant effects but with higher abuse potential.

    Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant properties.

    3-Methylamphetamine: Another structural analog with psychoactive effects but lower potency compared to dextroamphetamine.

The uniqueness of this compound lies in its deuterated form, which allows for more precise studies on the pharmacokinetics and metabolic pathways of amphetamines, providing valuable insights for scientific research.

Properties

Molecular Formula

C10H16ClN

Molecular Weight

188.71 g/mol

IUPAC Name

1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3;

InChI Key

PIJNEJGPRPNSAE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl

Canonical SMILES

CC1=CC=CC=C1CC(C)N.Cl

Origin of Product

United States

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